molecular formula C8H13N B6590034 2-ethynyl-1-methylpiperidine CAS No. 51498-56-7

2-ethynyl-1-methylpiperidine

Cat. No.: B6590034
CAS No.: 51498-56-7
M. Wt: 123.2
InChI Key:
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Description

2-Ethynyl-1-methylpiperidine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-1-methylpiperidine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1-methylpiperidine with acetylene in the presence of a strong base, such as sodium amide, under an inert atmosphere . This reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often utilize catalysts like Raney nickel to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-1-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ethynyl group to an ethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, strong bases.

Major Products Formed:

Scientific Research Applications

2-Ethynyl-1-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-ethynyl-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects .

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    2-Methylpiperidine: Similar to 2-ethynyl-1-methylpiperidine but lacks the ethynyl group.

    N-Benzylpiperidine: Contains a benzyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other piperidine derivatives and contributes to its versatility in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethynyl-1-methylpiperidine involves the addition of an ethynyl group to a piperidine ring. This can be achieved through a series of reactions starting with the appropriate starting materials.", "Starting Materials": [ "1-methylpiperidine", "acetylene", "sodium amide", "diethyl ether", "chloroform" ], "Reaction": [ "Step 1: Dissolve 1-methylpiperidine in diethyl ether and cool to 0°C.", "Step 2: Slowly add sodium amide to the solution while stirring.", "Step 3: Add acetylene to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction with water and extract the product with chloroform.", "Step 5: Purify the product by distillation or column chromatography." ] }

CAS No.

51498-56-7

Molecular Formula

C8H13N

Molecular Weight

123.2

Purity

95

Origin of Product

United States

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